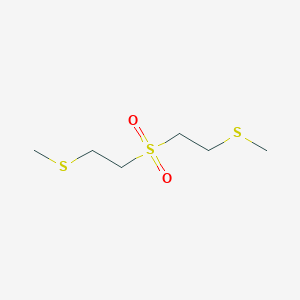
Sbmte
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SBMTE (1,1’-sulfonylbis[2-(methylthio)ethane]) is a metabolite of sulfur mustard (SM), a banned chemical warfare agent . SM mainly affects the eyes, the respiratory tract, and the skin as an alkylating vesicant . This compound is an unequivocal biomarker of SM exposure .
Synthesis Analysis
This compound is a β-Lyase metabolite of SM . It is believed that this compound is likely a precursor of β-lyase metabolites SBMSE and MSMTESE .
Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 sulfides, and 1 sulfone .
Chemical Reactions Analysis
This compound is an unambiguous indicator of SM exposure and could be used for the simultaneous forensic evidence of such a chemical attack . It is detected in human urine approximately 2 weeks after exposure .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C6H14O2S3 . It contains 24 bonds in total, including 10 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 sulfides, and 1 sulfone .
科学研究应用
- Sbmte 是芥子气 (SM) 暴露的明确生物标志物,芥子气是一种糜烂性化学战剂。SM 主要影响眼睛、呼吸道和皮肤。 在人尿中检测 this compound 可提供 SM 暴露的回顾性证据,有助于医疗管理和报告《化学武器公约》的违反行为 .
化学战剂检测和法医鉴定
作用机制
Target of Action
Sbmte, also known as 1,1’-sulfonylbis [2- (methylthio)ethane], is a metabolite of sulfur mustard (SM), a chemical warfare agent . SM primarily targets the eyes, respiratory tract, and skin, acting as an alkylating vesicant .
Mode of Action
This compound is a β-Lyase metabolite of SM . SM is a bifunctional alkylating vesicant that has cytotoxic, teratogenic, mutagenic, and carcinogenic effects on humans . It interacts with its targets by alkylating DNA and proteins, leading to cell death .
Biochemical Pathways
The biochemical pathway of this compound involves the metabolism of SM. After exposure to SM, the body metabolizes it into various metabolites, including this compound . This process involves the glutathione/β-lyase pathway, where SM is metabolized into this compound and other metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation from SM and its excretion in urine . After exposure to SM, this compound is formed as a metabolite and excreted in the urine . The detection of this compound in urine is used as a biomarker for SM exposure .
Result of Action
The result of this compound’s action is indicative of SM exposure. The presence of this compound in urine is a clear sign of SM exposure . After a symptom-free latency period, which depends on the total absorbed dose, typical ocular, respiratory, cutaneous, and hematological symptoms of SM exposure could be observed .
生化分析
Biochemical Properties
Sbmte is a metabolite of sulfur mustard, produced through β-lyase metabolic pathways . It interacts with various enzymes and proteins in the body, serving as a definitive analyte for the detection of sulfur mustard exposure .
Cellular Effects
The presence of this compound in the body signifies exposure to sulfur mustard, which can have profound effects on various types of cells and cellular processes . Sulfur mustard can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not exert effects at the molecular level. Instead, its presence indicates the action of sulfur mustard. Sulfur mustard is a bifunctional alkylating vesicant that can cause DNA and protein damage, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
This compound can be detected in human urine approximately two weeks after exposure to sulfur mustard . This detection is crucial for the retrospective verification of sulfur mustard exposure in victims of chemical terrorism .
Metabolic Pathways
This compound is involved in the β-lyase metabolic pathways of sulfur mustard . It interacts with various enzymes in these pathways, serving as a key biomarker for sulfur mustard exposure .
Transport and Distribution
Sulfur mustard, the parent compound of this compound, can diffuse across cell membranes and distribute widely in the body .
Subcellular Localization
Sulfur mustard, the parent compound of this compound, can interact with various subcellular components, including DNA and proteins .
属性
IUPAC Name |
1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNRNZPCBFCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) and why is it important?
A: 1,1′-sulfonylbis[2-(methylthio)ethane] (this compound) is a metabolite of sulfur mustard (HD), a highly toxic chemical warfare agent. this compound is particularly important because it serves as a definitive biomarker for sulfur mustard exposure. [] This means its presence in urine unequivocally confirms exposure to HD, even weeks after the initial contact. []
Q2: How is this compound formed in the body?
A: Following sulfur mustard exposure, the body attempts to detoxify the agent through various metabolic pathways. One pathway involves conjugation with glutathione, followed by enzymatic transformation by β-lyase enzymes. This process ultimately leads to the formation of this compound and related metabolites like 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE) and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

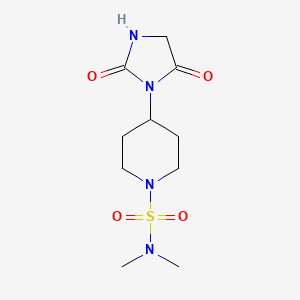
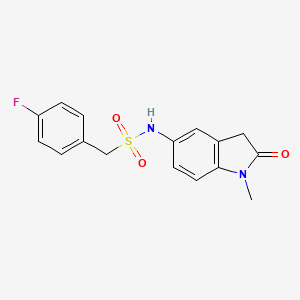
![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)
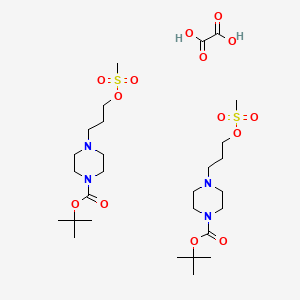


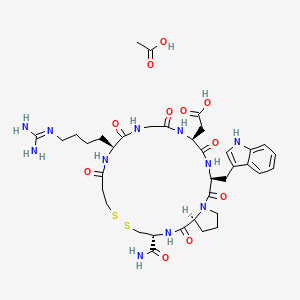
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
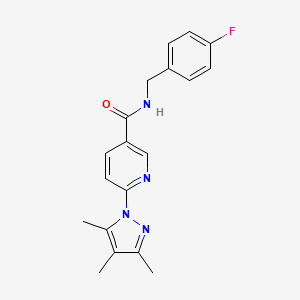
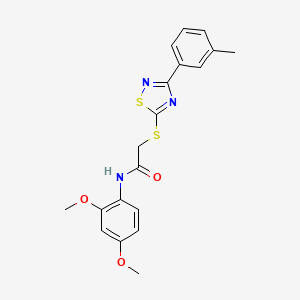
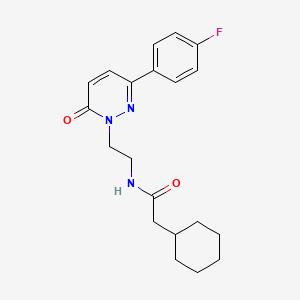
![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)
